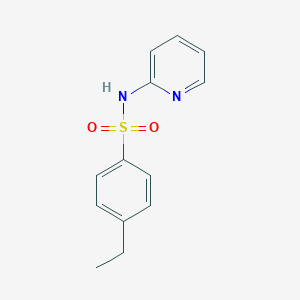
Benzenesulfonamide, 4-ethyl-N-2-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-ethyl-N-2-pyridinyl- is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry This compound features a pyridine ring attached to a benzenesulfonamide moiety, with an ethyl group at the para position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-ethyl-N-2-pyridinyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzenesulfonyl chloride and 2-aminopyridine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-ethylbenzenesulfonyl chloride is added dropwise to a solution of 2-aminopyridine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure Benzenesulfonamide, 4-ethyl-N-2-pyridinyl-.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-ethyl-N-2-pyridinyl- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-ethyl-N-2-pyridinyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-ethyl-N-2-pyridinyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4-ethyl-N-2-pyridinyl- involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The pyridine ring can also interact with various receptors and enzymes, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N-pyridin-2-yl-benzenesulfonamide
- 4-Amino-N-pyridin-2-yl-benzenesulfonamide
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
Benzenesulfonamide, 4-ethyl-N-2-pyridinyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the pyridine and sulfonamide groups also provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H14N2O2S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
4-ethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-2-11-6-8-12(9-7-11)18(16,17)15-13-5-3-4-10-14-13/h3-10H,2H2,1H3,(H,14,15) |
Clave InChI |
QFKCEHLRISHVQY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 |
Solubilidad |
39.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)
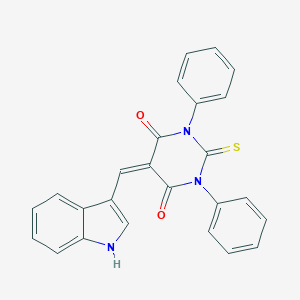
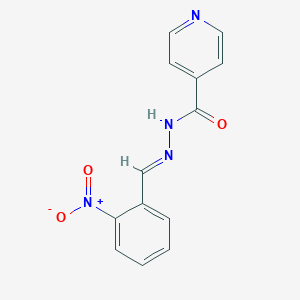
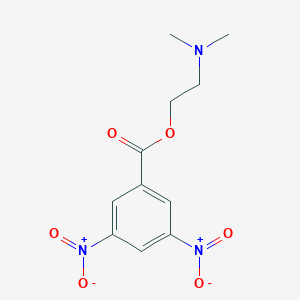
![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274070.png)
![4-chloro-N-[(E)-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)ethylidene]amino]benzamide](/img/structure/B274072.png)
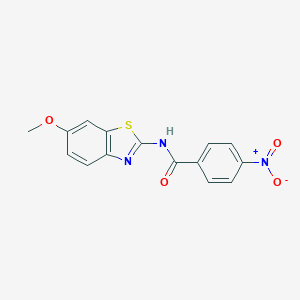
![3-(2-[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonate](/img/structure/B274075.png)
![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)
